

Application Note: HPLC Analysis for Purity and Quantification of Mitochonic Acid 5

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Compound of Interest

Compound Name: Mitochonic acid 5

Cat. No.: B609061

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Abstract

This application note provides a detailed protocol for the determination of purity and the quantification of **Mitochonic acid 5** (MA-5) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the analysis of MA-5 in bulk drug substances and for monitoring its stability. Additionally, this document outlines the key signaling pathway associated with MA-5's mechanism of action and provides a comprehensive experimental workflow for its analysis.

Introduction

Mitochonic acid 5 (MA-5), a derivative of the plant hormone indole-3-acetic acid, is a novel small molecule that has shown significant therapeutic potential by targeting mitochondrial dysfunction.[1][2][3] It has been demonstrated to protect against cellular damage in various models of mitochondrial diseases by modulating mitochondrial ATP synthesis and reducing oxidative stress.[3][4] MA-5 has been shown to reduce mitochondrial apoptosis by upregulating mitophagy through the MAPK-ERK-Yap signaling pathway.[2][5][6] Given its therapeutic promise, robust analytical methods are essential for ensuring the quality, purity, and potency of MA-5 during drug development and manufacturing.

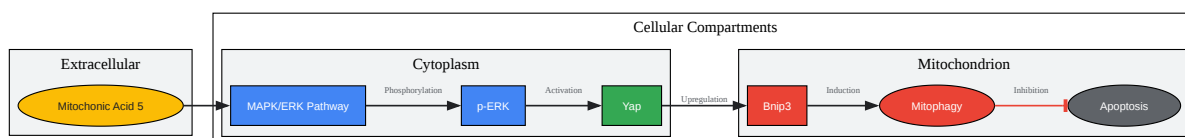
This application note details a validated RP-HPLC method for the accurate and precise determination of MA-5 purity and for its quantification.

Chemical Information:

Property	Value
Chemical Name	4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
Synonyms	MA-5, α -[2-(2,4-Difluorophenyl)-2-oxoethyl]-1H-indole-3-acetic acid
CAS Number	1354707-41-7[1][7]
Molecular Formula	C ₁₈ H ₁₃ F ₂ NO ₃ [8]
Molecular Weight	329.30 g/mol [8]
Purity (Typical)	≥98% (by HPLC)[1][7]
Solubility	Soluble in DMSO

Signaling Pathway of Mitochonic Acid 5

Mitochonic acid 5 has been shown to exert its protective effects by activating the MAPK-ERK-Yap signaling pathway, which in turn upregulates Bnip3-mediated mitophagy.[5][6] This process helps to clear damaged mitochondria, thereby reducing apoptosis and cellular stress.



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MA-5 Signaling Pathway

HPLC Method for Purity and Quantification

This section provides a detailed protocol for the analysis of **Mitochonic acid 5** by RP-HPLC.

Instrumentation and Materials

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Solvents: HPLC grade acetonitrile and water.
- Reagents: Trifluoroacetic acid (TFA) or phosphoric acid.
- Standard: **Mitochonic acid 5** reference standard (≥98% purity).

Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient Program	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	220 nm and 280 nm
Run Time	25 minutes

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
15.0	30	70
20.0	30	70
20.1	70	30
25.0	70	30

Sample and Standard Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of MA-5 reference standard and dissolve in 10 mL of DMSO.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Solution:** Accurately weigh the sample containing MA-5 and dissolve it in DMSO to achieve a target concentration within the calibration range. Further dilute with 50:50 acetonitrile/water if necessary.

Method Validation Protocol

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Specificity

Inject a blank (diluent), a placebo (if applicable), the MA-5 standard, and the sample solution to demonstrate that there is no interference from the diluent or potential impurities at the retention time of the MA-5 peak.

Linearity

Analyze the working standard solutions in triplicate. Plot a calibration curve of the peak area versus the concentration of MA-5. The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy

Perform a recovery study by spiking a known amount of MA-5 standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision

- **Repeatability (Intra-day precision):** Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be $\leq 2.0\%$.
- **Intermediate Precision (Inter-day precision):** Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two days should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the MA-5 peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

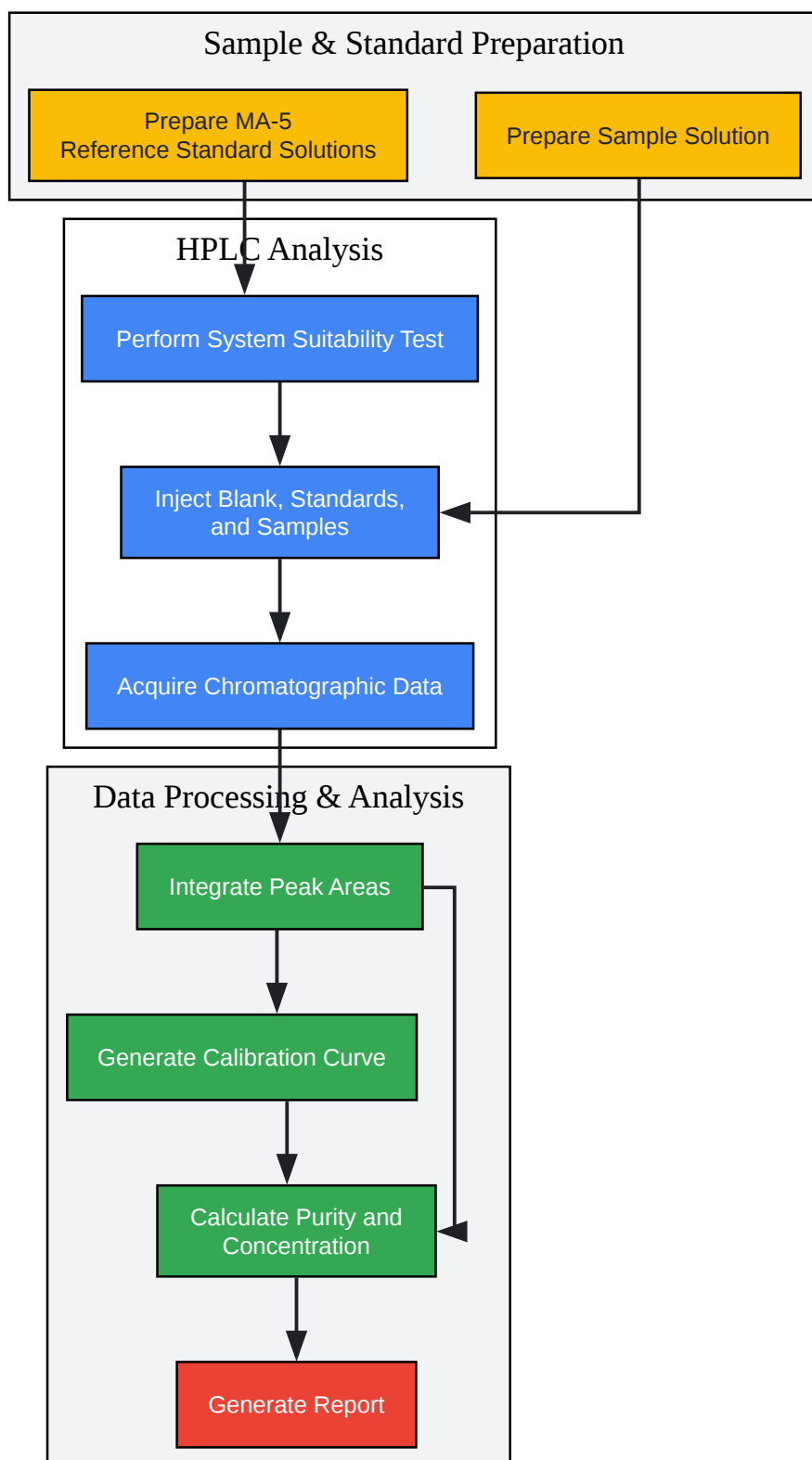
Robustness

Evaluate the effect of small, deliberate variations in the method parameters, such as:

- Flow rate (± 0.1 mL/min)
- Column temperature (± 2 °C)
- Mobile phase composition ($\pm 2\%$) The system suitability parameters should remain within acceptable limits.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of **Mitochonic acid 5**.



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HPLC Analysis Workflow

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and reporting.

Table 2: System Suitability Results

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	
Theoretical Plates	≥ 2000	
RSD of Peak Area (n=6)	$\leq 2.0\%$	

Table 3: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area (n=3)	Mean Peak Area
1		
5		
10		
25		
50		
100		
Correlation Coefficient (r^2)	≥ 0.999	

Table 4: Accuracy (Recovery) Data

Spiked Level	Amount Added (mg)	Amount Found (mg)	Recovery (%)
80%			
100%			
120%			
Mean Recovery (%)	98.0 - 102.0		

Table 5: Precision Data

Precision Type	RSD (%)
Repeatability (Intra-day)	
Intermediate (Inter-day)	

Conclusion

The HPLC method described in this application note is demonstrated to be simple, accurate, precise, and robust for the determination of purity and quantification of **Mitochonic acid 5**. This method is suitable for routine quality control analysis and stability studies of MA-5 in the pharmaceutical industry. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation for researchers and scientists working with this promising therapeutic agent.

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